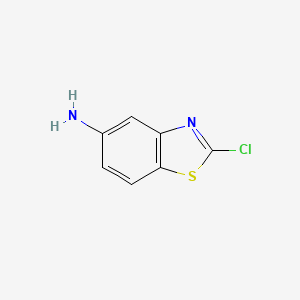

5-Amino-2-chlorobenzothiazole

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-chloro-1,3-benzothiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2S/c8-7-10-5-3-4(9)1-2-6(5)11-7/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTSXDZRWGMASOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)N=C(S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00493271 | |

| Record name | 2-Chloro-1,3-benzothiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00493271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80945-82-0 | |

| Record name | 2-Chloro-1,3-benzothiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00493271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1,3-benzothiazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Amino 2 Chlorobenzothiazole and Its Derivatives

Conventional Multistep Synthesis Approaches

Traditional synthesis relies on a sequential, step-by-step approach to build the target molecule and its derivatives. This often begins with the formation of the core benzothiazole (B30560) ring system, followed by a series of functional group interconversions and cyclization reactions to generate more complex structures.

The foundational 2-aminobenzothiazole (B30445) core is commonly synthesized from an appropriately substituted aniline. unigoa.ac.in The reaction of 4-chloroaniline (B138754) with potassium thiocyanate (B1210189) (KSCN) or ammonium (B1175870) thiocyanate in the presence of an acid, such as glacial acetic acid, and an oxidizing agent like bromine, leads to the formation of 2-amino-6-chlorobenzothiazole (B160215). unigoa.ac.inignited.inrsc.org This reaction, a variation of the Hugerschoff synthesis, involves the in-situ formation of a thiourea (B124793) derivative from the aniline, which then undergoes oxidative cyclization to yield the benzothiazole ring. unigoa.ac.in The position of the substituents on the final product is determined by the starting aniline. To obtain the 5-amino isomer, one would typically start with a differently substituted precursor and introduce the amino group at a later stage.

| Starting Material | Reagents | Product | Reference |

| 4-Chloroaniline | KSCN, Glacial Acetic Acid, Bromine | 2-Amino-6-chlorobenzothiazole | ignited.inkoreascience.kr |

| 4-Fluoro-3-chloroaniline | KSCN, Glacial Acetic Acid, Bromine | 2-Amino-6-fluoro-7-chlorobenzothiazole | ignited.inresearchgate.net |

Once the 2-aminobenzothiazole scaffold is obtained, the exocyclic amino group serves as a handle for further functionalization. A common subsequent step is the reaction with chloroacetic acid or its ester, ethyl chloroacetate (B1199739). uobaghdad.edu.iquobaghdad.edu.iq This reaction typically proceeds in the presence of a base, such as potassium hydroxide (B78521) (KOH), in a solvent like absolute ethanol (B145695). rdd.edu.iqresearchgate.net The amino group acts as a nucleophile, displacing the chloride on the chloroacetyl moiety to form an N-substituted acetamide (B32628) or acetate (B1210297) ester derivative. uobaghdad.edu.iquobaghdad.edu.iqrdd.edu.iqnih.gov For instance, reacting 2-amino-5-chlorobenzothiazole (B1265905) with ethyl chloroacetate and KOH yields the corresponding ethyl ester derivative. rdd.edu.iqresearchgate.net

| Reactant | Reagent | Conditions | Product | Reference |

| 2-Amino-5-chlorobenzothiazole | Ethyl chloroacetate, KOH | Absolute ethanol, Reflux (7 hrs) | Ethyl ((5-chlorobenzo[d]thiazol-2-yl)amino)acetate | uobaghdad.edu.iqrdd.edu.iq |

| 2-Amino-5-chlorobenzothiazole | Chloroacetic acid, KOH | Absolute ethanol, Reflux (6 hrs) | (5-chlorobenzo[d]thiazol-2-yl)glycine | uobaghdad.edu.iqrdd.edu.iq |

| 2-Amino-6-chlorobenzothiazole | Chloroacetyl chloride, K2CO3 | Chloroform, Reflux | 2-Chloro-N-(6-chlorobenzothiazol-2-yl)acetamide | koreascience.kr |

The ester derivatives synthesized in the previous step are valuable intermediates for producing hydrazides. uobaghdad.edu.iquobaghdad.edu.iq The reaction involves treating the ethyl ester, such as ethyl ((5-chlorobenzo[d]thiazol-2-yl)amino)acetate, with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a solvent like absolute ethanol. rdd.edu.iqresearchgate.net This condensation reaction is typically carried out under reflux conditions for several hours. rdd.edu.iqsaspublishers.com The nucleophilic hydrazine displaces the ethoxy group of the ester to form the corresponding 2-((5-chlorobenzo[d]thiazol-2-yl)amino)acetohydrazide. uobaghdad.edu.iquobaghdad.edu.iqrdd.edu.iqnih.govresearchgate.net This hydrazide is a key building block for synthesizing various heterocyclic systems. nih.gov

| Starting Material | Reagent | Conditions | Product | Reference |

| Ethyl ((5-chlorobenzo[d]thiazol-2-yl)amino)acetate | Hydrazine hydrate | Absolute ethanol, Reflux (4 hrs) | 2-((5-chlorobenzo[d]thiazol-2-yl)amino)acetohydrazide | rdd.edu.iqresearchgate.net |

| Ethyl [6-chloro-1,3-benzothiazole-2-yl)amino]acetate | Hydrazine hydrate (99%) | Absolute ethanol, Reflux (16-18 hrs) | 2-[(6-chloro-1,3-benzothiazole-2-yl)amino]acetohydrazide | saspublishers.com |

The acetohydrazide derivatives are versatile precursors for constructing five-membered heterocycles like oxadiazoles (B1248032) and triazoles. uobaghdad.edu.iquobaghdad.edu.iqnih.gov

1,3,4-Oxadiazoles: The synthesis of 1,3,4-oxadiazole (B1194373) derivatives is achieved by reacting the acetohydrazide with carbon disulfide (CS₂) in the presence of a base like potassium hydroxide. rdd.edu.iqacs.org The reaction proceeds via an intermediate dithiocarbazate, which then undergoes intramolecular cyclization with the elimination of hydrogen sulfide (B99878) to form the 5-substituted-1,3,4-oxadiazole-2-thiol ring. rdd.edu.iq

1,2,4-Triazoles: To form a 1,2,4-triazole (B32235) ring, the ester intermediate can first be reacted with thiosemicarbazide (B42300) to produce a thiosemicarbazide derivative. uobaghdad.edu.iqrdd.edu.iq This intermediate is then treated with a base, such as 4% aqueous sodium hydroxide, which catalyzes an intramolecular cyclization and dehydration to yield the 4H-1,2,4-triazole-3-thiol derivative. rdd.edu.iqmdpi.com

| Precursor | Reagents | Product Heterocycle | Reference |

| Acetohydrazide derivative | 1. CS₂, KOH; 2. Acidification | 1,3,4-Oxadiazole-2-thiol (B52307) | rdd.edu.iqnih.gov |

| Ester derivative | 1. Thiosemicarbazide; 2. NaOH, heat; 3. Acidification | 1,2,4-Triazole-3-thiol | uobaghdad.edu.iqrdd.edu.iq |

Azetidinones (β-lactams) and thiazolidinones are four-membered heterocyclic rings that can be appended to the benzothiazole core, often starting from a Schiff base intermediate. saspublishers.com

Azetidinones: First, a Schiff base (or azomethine) is synthesized by condensing the acetohydrazide derivative with an appropriate aromatic aldehyde. saspublishers.com The resulting N-arylidene acetohydrazide is then subjected to a cyclocondensation reaction. In a typical procedure, the Schiff base is treated with chloroacetyl chloride in the presence of a base like triethylamine (B128534) in an inert solvent such as dioxane. ignited.insaspublishers.comresearchgate.net This [2+2] cycloaddition reaction forms the four-membered azetidin-2-one (B1220530) ring. ignited.inresearchgate.net

Thiazolidinones: The synthesis of thiazolidinones also begins with the formation of a Schiff base from the hydrazide and an aldehyde. uobaghdad.edu.iqsaspublishers.com This imine is then reacted with a mercaptoalkanoic acid, most commonly mercaptoacetic acid (thioglycolic acid). saspublishers.comnih.gov The reaction involves the nucleophilic attack of the sulfur atom on the imine carbon, followed by intramolecular cyclization and dehydration to yield the 2-aryl-4-oxothiazolidine ring system. nih.govsemanticscholar.org This cyclization can be performed in a solvent like dioxane, sometimes with the addition of a catalyst such as anhydrous zinc chloride. saspublishers.com

| Precursor | Key Reagents | Product Heterocycle | Reference |

| Schiff Base | Chloroacetyl Chloride, Triethylamine | Azetidin-2-one | ignited.insaspublishers.comresearchgate.net |

| Schiff Base | Mercaptoacetic Acid, Anhydrous ZnCl₂ | Thiazolidin-4-one | uobaghdad.edu.iqsaspublishers.comnih.gov |

Formation of Oxadiazole and Triazole Derivatives

One-Pot Synthesis Strategies

In contrast to lengthy multistep syntheses, modern organic chemistry increasingly favors one-pot or multicomponent reactions that combine several steps without isolating intermediates. nih.govsemanticscholar.org These approaches are valued for their efficiency, atom economy, and often milder reaction conditions. The synthesis of benzothiazole derivatives can be achieved through such strategies. For example, a three-component, copper-catalyzed reaction of 2-iodophenylisocyanides, potassium sulfide, and various amines has been shown to produce 2-aminobenzothiazoles in high yields. semanticscholar.org Another efficient one-pot method involves the reaction of 2-iodoanilines and sodium dithiocarbamates via an Ullmann-type C-S bond formation, which can yield the desired products in up to 97%. nih.govsemanticscholar.org These methods represent a more streamlined and "green" alternative to conventional approaches. nih.govsemanticscholar.org

Green Chemistry Principles in Benzothiazole Synthesis

The synthesis of benzothiazole derivatives, including 5-Amino-2-chlorobenzothiazole, has traditionally involved methods that are often at odds with environmental sustainability. These conventional routes can require hazardous solvents, harsh reaction conditions, and may generate significant chemical waste. In response, the application of green chemistry principles to benzothiazole synthesis has become a major focus of research, aiming to create more efficient, safer, and environmentally benign processes. airo.co.in Green chemistry in this context emphasizes the use of alternative energy sources, solvent-free conditions, and efficient catalytic systems to minimize environmental impact and improve resource efficiency. airo.co.innih.gov These modern approaches not only align with ecological standards but also frequently offer advantages in terms of reaction speed, yield, and simplicity. nih.govripublication.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. tandfonline.com By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often reducing reaction times from hours to mere minutes. mdpi.com This rapid and uniform heating can lead to higher product yields, improved purity, and the reduction of unwanted side reactions. airo.co.inmdpi.com

The synthesis of benzothiazole derivatives has greatly benefited from this technology. For instance, the reaction of 2-chlorobenzothiazole (B146242) with various amines to produce 2-aminophenylbenzothiazoles can be efficiently conducted under microwave heating. tandfonline.com A notable example is the formation of Schiff bases, a common step in the derivatization of aminobenzothiazoles. In one study, the microwave-assisted reaction between 2-amino-6-nitrobenzothiazole (B160904) and 3,5-diiodosalicylic aldehyde resulted in yields of 76–80% in just 8–10 minutes. mdpi.com In stark contrast, the same reaction under conventional heating required 2 hours and produced a yield of only 38%. mdpi.com

Similarly, a simple and rapid microwave-accelerated condensation of 2-aminothiophenol (B119425) with aromatic aldehydes was achieved in an ionic liquid, 1-pentyl-3-methylimidazolium bromide ([pmIm]Br), under solvent-free and catalyst-free conditions to yield 2-arylbenzothiazoles. organic-chemistry.org These examples underscore the efficiency and efficacy of microwave irradiation as a green synthetic method.

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis

| Reactants | Product Type | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Amino-6-nitrobenzothiazole + 3,5-Diiodosalicylic aldehyde | Schiff Base | Microwave-Assisted | 8-10 min | 76-80% | mdpi.com |

| 2-Amino-6-nitrobenzothiazole + 3,5-Diiodosalicylic aldehyde | Schiff Base | Conventional Heating | 2 h | 38% | mdpi.com |

Solvent-Free Reaction Conditions

A cornerstone of green chemistry is the reduction or elimination of volatile and toxic organic solvents, which are a primary source of chemical waste. acs.org Solvent-free reactions, also known as neat reactions, offer a sustainable alternative by conducting the synthesis using only the reactants, sometimes with a solid or liquid catalyst. acs.orgresearchgate.net This approach simplifies work-up procedures, reduces environmental pollution, and can lower costs associated with solvent purchase and disposal.

The synthesis of 2-aminobenzothiazoles from 2-chlorobenzothiazoles and primary amines has been successfully achieved under transition-metal-free and solvent-free conditions. acs.org This C–N coupling protocol proved to be scalable and switchable, yielding the desired products efficiently without the need for organic solvents, which are a major source of waste in organic synthesis. acs.org In another application, the synthesis of various benzothiazoles was accomplished through a stainless-steel-driven, oxidant-free, and solvent-free reaction of α-keto acids at room temperature, highlighting a highly efficient and environmentally friendly pathway. organic-chemistry.org

Ionic liquids, which are salts with low melting points, can also serve as both catalyst and solvent, often in neat conditions. A Brønsted acidic ionic liquid was used to catalyze the condensation of o-aminothiophenols with substituted aldehydes at room temperature without any additional solvent, demonstrating a green protocol with a wide substrate scope. researchgate.net

Table 2: Examples of Solvent-Free Synthesis of Benzothiazole Derivatives

| Reactants | Catalyst/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| 2-Chlorobenzothiazoles + Primary Amines | Transition-Metal-Free, Heat | 2-Aminobenzothiazoles | Excellent | acs.org |

| α-Keto acids + 2-Aminobenzenethiols | Stainless-Steel Driven, Room Temp. | 2-Arylbenzothiazoles | Good | organic-chemistry.org |

Catalytic Approaches in Synthesis

Catalysis is a fundamental pillar of green chemistry, enabling reactions to proceed with high efficiency and selectivity while using only small amounts of the catalyst, which can often be recycled and reused. mdpi.com For benzothiazole synthesis, a variety of catalytic systems, including transition metals, biocatalysts, and metal-free organocatalysts, have been developed to create more sustainable pathways. airo.co.inmdpi.com

Transition-metal catalysis offers a powerful method for constructing the benzothiazole ring. Ruthenium(III) chloride (RuCl₃) has been used to catalyze the intramolecular oxidative coupling of N-arylthioureas, yielding substituted 2-aminobenzothiazoles in up to 91% yield. nih.gov Similar oxidative cyclizations have been achieved with palladium (Pd(OAc)₂) and nickel(II) salts, with the latter being particularly advantageous due to its lower cost and toxicity. semanticscholar.org Copper catalysts have also proven effective in the one-pot synthesis of 2-aminobenzothiazoles from 2-iodoanilines and sodium dithiocarbamates. mdpi.com

In line with greener principles, metal-free catalytic systems are highly desirable. The use of a simple H₂O₂/HCl mixture in ethanol at room temperature has been shown to effectively catalyze the condensation of 2-aminothiophenol and aldehydes to produce benzothiazoles in excellent yields. mdpi.com Furthermore, biocatalysts like commercial laccases and heterogeneous catalysts such as tin pyrophosphate (SnP₂O₇) have been employed for the condensation of 2-aminothiophenol with aromatic aldehydes, offering high yields, very short reaction times (8–35 minutes), and the ability to reuse the catalyst multiple times without loss of activity. mdpi.com

Table 3: Catalytic Methods in Benzothiazole Synthesis

| Catalyst | Reactants | Product | Key Advantages | Reference(s) |

|---|---|---|---|---|

| RuCl₃, Pd(OAc)₂, Ni(II) salts | N-Arylthioureas | 2-Aminobenzothiazoles | High efficiency, good yields | nih.govsemanticscholar.org |

| SnP₂O₇ | 2-Aminothiophenol + Aromatic Aldehydes | Benzothiazoles | High yields (87-95%), short reaction times (8-35 min), reusable catalyst | mdpi.com |

| H₂O₂/HCl | 2-Aminothiophenol + Aldehydes | Benzothiazoles | Metal-free, room temperature, excellent yields | mdpi.com |

| Laccases | 2-Aminothiophenol + Aromatic Aldehydes | Benzothiazoles | Biocatalyst, green approach | mdpi.com |

Spectroscopic and Structural Elucidation Techniques in Research

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental tool for identifying the functional groups present in 5-Amino-2-chlorobenzothiazole. By analyzing the absorption of infrared radiation at specific wavenumbers, chemists can confirm the presence of key structural features. The IR spectrum will characteristically display absorption bands corresponding to the N-H stretches of the primary amine, C-H bonds of the aromatic ring, the C=N imine bond within the thiazole (B1198619) ring, and the C-Cl bond.

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Aromatic (C-H) | Stretch | 3000 - 3100 |

| Imine (C=N) | Stretch | 1610 - 1650 |

| Aromatic (C=C) | Stretch | 1450 - 1600 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the precise structure of organic molecules. It provides detailed information about the hydrogen (¹H) and carbon (¹³C) atoms within the molecule's framework.

In the ¹H-NMR spectrum of this compound, distinct signals are expected for the protons of the amino group and the three protons on the benzene (B151609) ring. The amino group protons typically appear as a broad singlet. The aromatic protons will present as a set of multiplets, with their chemical shifts and coupling patterns determined by their positions relative to the electron-donating amino group and the electron-withdrawing chloro and thiazole moieties. Based on data from structurally similar compounds like 2-Amino-5-bromobenzothiazole, the aromatic protons are expected in the δ 7.2-7.6 ppm range. nih.gov

The ¹³C-NMR spectrum provides a signal for each unique carbon atom in the molecule. For this compound, seven distinct signals are anticipated. The chemical shifts differentiate the sp²-hybridized carbons of the benzene and thiazole rings. The carbon atom bonded to the chlorine (C-5) and the imine carbon (C-2) are particularly characteristic. Data for the analogous 2-Amino-5-bromobenzothiazole show carbon signals appearing between δ 117 and 168 ppm, which serves as a reasonable estimate for the title compound. nih.gov

Table 2: Expected ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound

| Atom Type | Environment | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Aromatic (C₄-H, C₆-H, C₇-H) | 7.0 - 7.6 |

| ¹H | Amine (NH₂) | Variable, broad singlet |

Proton Nuclear Magnetic Resonance (¹H-NMR)

Mass Spectrometry (MS)

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound, the mass spectrum would show a molecular ion (M⁺) peak corresponding to its molecular weight. A key feature would be the isotopic pattern for chlorine: the presence of the ³⁵Cl and ³⁷Cl isotopes results in two peaks, [M]⁺ and [M+2]⁺, with a characteristic intensity ratio of approximately 3:1. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is used to confirm the molecular formula. For example, the related compound 2-amino-4-bromobenzothiazole (B1271170) has a calculated HRMS value that is experimentally verified to confirm its composition. nih.gov

Elemental Analysis (C.H.N.)

Elemental analysis is a crucial technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a sample. The experimentally determined percentages are compared against the calculated theoretical values to verify the empirical formula of the compound. This method is routinely employed in the characterization of newly synthesized benzothiazole (B30560) derivatives and their precursors. rdd.edu.iquobaghdad.edu.iq

Table 3: Calculated Elemental Composition of this compound (C₇H₅ClN₂S)

| Element | Symbol | Atomic Weight | Molar Mass ( g/mol ) | % Composition |

|---|---|---|---|---|

| Carbon | C | 12.01 | 84.07 | 45.53% |

| Hydrogen | H | 1.008 | 5.04 | 2.73% |

| Chlorine | Cl | 35.45 | 35.45 | 19.21% |

| Nitrogen | N | 14.01 | 28.02 | 15.17% |

Chromatographic Methods for Purity and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of reactions in which it is used as a starting material.

Thin Layer Chromatography (TLC): TLC is a rapid and simple method used to qualitatively check the purity of a sample and to follow the consumption of reactants and the formation of products during a chemical reaction. saspublishers.com

High-Performance Liquid Chromatography (HPLC): HPLC is a quantitative technique used to determine the purity of this compound with high accuracy. Commercial suppliers often use HPLC to certify the purity of the compound, which is frequently reported to be greater than 98%. tcichemicals.com

Table of Compounds Mentioned

| Compound Name | Synonym(s) | Molecular Formula | CAS Number |

|---|---|---|---|

| This compound | 2-Amino-5-chlorobenzothiazole (B1265905) | C₇H₅ClN₂S | 20358-00-3 |

| 2-Amino-5-bromobenzothiazole | C₇H₅BrN₂S | 62324-03-2 |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography is a widely used technique for the qualitative monitoring of chemical reactions and the assessment of compound purity. In the context of this compound and its derivatives, TLC is employed to track the conversion of starting materials to products and to identify the presence of any impurities.

The progression of reactions involving 2-amino-6-chlorobenzothiazole (B160215), a related isomer, is often monitored using TLC with silica (B1680970) gel plates. saspublishers.comnih.gov For instance, in the synthesis of various derivatives, the reaction completion is determined by observing the disappearance of the starting material spot and the appearance of the product spot on the TLC plate. saspublishers.comnih.govresearchgate.net Visualization of the separated spots is typically achieved under UV light or by exposure to iodine vapors. saspublishers.comarabjchem.org

Different solvent systems, also known as mobile phases, are utilized depending on the specific compounds being analyzed. The choice of solvent system is critical for achieving good separation of the components in a mixture.

Table 1: Examples of TLC Solvent Systems Used in the Analysis of Benzothiazole Derivatives

| Analyte/Reaction Stage | Solvent System (Mobile Phase) | Ratio (v/v) | Source |

| Purity determination of 2-amino-6-chlorobenzothiazole derivatives | Chloroform : Ethanol (B145695) | 90:10 | saspublishers.com |

| Monitoring synthesis of ethyl [6-chloro-1, 3-benzothiazole-2-yl) amino] acetate (B1210297) | Chloroform : n-hexane | 7:3 | saspublishers.com |

| Analysis of 6-amino-2-chlorobenzothiazole (B112346) derivative | n-hexane : dioxane | 2:1 | frontiersin.org |

| Monitoring synthesis of 2-phenol-benzothiazole | Not specified | Not specified | nih.gov |

| General reaction monitoring for benzothiazole derivatives | Benzene : Acetone | 8:2 | arabjchem.org |

| General reaction monitoring for benzothiazole derivatives | Toluene : Ethyl acetate : Formic acid | 5:4:1 | arabjchem.org |

| Monitoring synthesis of hydrazide derivatives | Not specified | Not specified | researchgate.net |

The retention factor (Rƒ) value, which is the ratio of the distance traveled by the solute to the distance traveled by the solvent front, is a key parameter in TLC. For a derivative of 6-amino-2-chlorobenzothiazole, an Rƒ value of 0.76 was reported using a mobile phase of n-hexane/dioxane (2:1). frontiersin.org

High Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It is frequently employed to determine the purity of this compound and its derivatives with high accuracy. chemimpex.comtcichemicals.com

Commercial suppliers of 2-Amino-5-chlorobenzothiazole often specify a purity of ≥98% as determined by HPLC. chemimpex.comtcichemicals.com This indicates the high level of confidence in this method for quality control purposes.

In research, reversed-phase HPLC (RP-HPLC) is a common mode used for the analysis of benzothiazole compounds. frontiersin.org In this technique, a non-polar stationary phase is used with a polar mobile phase. For instance, the analysis of 6-amino-2-chlorobenzothiazole was performed using RP-HPLC with a gradient elution from 5% to 80% of solvent B over 25 minutes, followed by an increase to 100% B. This resulted in a retention time (tR) of 11.527 minutes for the compound. frontiersin.org

Ultra-High-Performance Liquid Chromatography (UHPLC), a more advanced version of HPLC that uses smaller particle size columns and higher pressures, has also been utilized in the analysis of related benzothiazole compounds. uva.es This technique offers faster analysis times and improved resolution.

Table 2: HPLC Conditions for the Analysis of a Benzothiazole Derivative

| Parameter | Condition | Source |

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | frontiersin.org |

| Mobile Phase Gradient | 5–80% B in 25 min + 3 min up to 100% B + 100% B in 5 min | frontiersin.org |

| Retention Time (tR) | 11.527 min | frontiersin.org |

Chemical Reactivity and Derivatization Strategies of 5 Amino 2 Chlorobenzothiazole

Reactions at the Amino Group (-NH₂) of the Benzothiazole (B30560) Ring

The amino group at the 5-position of the 2-chlorobenzothiazole (B146242) ring is a key site for various chemical transformations, allowing for the synthesis of a diverse range of derivatives. One common strategy involves the reaction of 5-Amino-2-chlorobenzothiazole with electrophilic reagents. For instance, it can be reacted with ethyl chloroacetate (B1199739) in the presence of potassium hydroxide (B78521) (KOH) to yield an ester derivative. uobaghdad.edu.iqrdd.edu.iquobaghdad.edu.iqresearchgate.net This ester can be further derivatized by refluxing with hydrazine (B178648) hydrate (B1144303) to produce a hydrazide. uobaghdad.edu.iqrdd.edu.iquobaghdad.edu.iqresearchgate.net The resulting hydrazide is a versatile intermediate that can undergo cyclization reactions. For example, treatment with carbon disulfide (CS2) and KOH leads to the formation of a 1,3,4-oxadiazole-2-thiol (B52307) derivative. uobaghdad.edu.iqrdd.edu.iquobaghdad.edu.iq

Another derivatization pathway for the amino group involves reaction with chloroacetic acid to form (5-chlorobenzo[d]thiazol-2-yl)glycine. rdd.edu.iquobaghdad.edu.iq This intermediate can then be refluxed with ortho-phenylene diamine to synthesize a benzimidazole (B57391) derivative. rdd.edu.iquobaghdad.edu.iq The amino group also readily participates in condensation reactions to form Schiff bases, as will be discussed in a later section.

These reactions highlight the nucleophilic character of the amino group and its utility in constructing more complex heterocyclic systems. The ability to introduce various functional groups through reactions at the -NH₂ moiety makes this compound a valuable building block in medicinal and materials chemistry. chemimpex.com

Functionalization of the Benzene (B151609) Ring

While the provided search results primarily focus on reactions involving the amino and chloro groups of the benzothiazole core, the functionalization of the benzene ring of benzothiazole derivatives, in general, is a known strategy for modifying their properties. For 2-aminobenzothiazoles, functionalization of the benzene ring can be achieved from corresponding nitro-derivatives. nih.gov This typically involves pre-protection of the 2-amino group, followed by reduction of the nitro group to an amino group, which can then be further functionalized. nih.gov Although the direct functionalization of the benzene part of this compound is not explicitly detailed in the provided results, general methods for benzothiazole synthesis tolerate various substituents on the benzene ring, such as methyl, chloro, nitro, and methoxy (B1213986) groups. organic-chemistry.org This implies that substituted this compound derivatives can be prepared from appropriately substituted anilines.

Formation of Schiff Bases

The amino group of this compound readily undergoes condensation reactions with various aldehydes to form Schiff bases, also known as imines or azomethines. jocpr.com This reaction is a cornerstone for creating a wide array of derivatives with diverse biological activities. jocpr.comjetir.org For example, Schiff bases have been synthesized by refluxing 2-amino-6-chlorobenzothiazole (B160215) with o-vanillin in the presence of a catalytic amount of piperidine. jocpr.com Similarly, reactions with salicylaldehyde (B1680747) under acidic conditions also yield the corresponding Schiff bases. jetir.org

The general procedure for the synthesis of these Schiff bases involves dissolving the this compound derivative and the desired aldehyde in a suitable solvent, such as absolute ethanol (B145695), and refluxing the mixture for a few hours. jocpr.com The formation of the azomethine group (-C=N-) is crucial as it is often associated with the potent biological activities of these compounds. jocpr.com These Schiff bases can then serve as ligands for the synthesis of metal complexes. jetir.org

Incorporation into Spiroindolinone Scaffolds

A significant derivatization strategy for aminobenzothiazole analogs involves their incorporation into spiroindolinone scaffolds. Specifically, spiroindolinones bearing a 5-chlorobenzothiazole moiety have been synthesized. researchgate.netdergipark.org.tr This is typically achieved through the reaction of 1H-indole-2,3-diones (isatins) with 2-amino-4-chlorothiophenol in ethanol. researchgate.netdergipark.org.tr While the initial reactant is 2-amino-4-chlorothiophenol, the resulting spiro structure incorporates a 5-chlorobenzothiazole-like fragment. For instance, the reaction of 1-methyl-5-nitro-1H-indole-2,3-dione with 2-amino-4-chlorothiophenol yields 5-chloro-1'-methyl-5'-nitro-3H-spiro[1,3-benzothiazole-2,3'-indole]-2'(1'H)-one. dergipark.org.tr These spiro compounds have garnered interest due to their potential antioxidant and cytotoxic activities. researchgate.netresearchgate.net

The synthesis of these complex structures highlights the versatility of benzothiazole precursors in constructing polycyclic systems with potential applications in medicinal chemistry.

Chelation with Metal Ions (e.g., Copper (II) Complexes)

Derivatives of this compound can act as ligands, forming coordination complexes with various metal ions. The resulting metal chelates often exhibit enhanced biological activity compared to the free ligand. rdd.edu.iq

The ligand 2-amino acetate (B1210297), 6-chloro benzothiazole, synthesized from 2-amino-6-chlorobenzothiazole and chloroacetic acid, has been used to prepare complexes with several divalent metal ions, including Ni(II), Cu(II), Zn(II), Cd(II), and Sn(II). derpharmachemica.comresearchgate.net Spectroscopic and magnetic studies have been employed to determine the geometry of these complexes. For the copper (II) complex, a square planar geometry was proposed, while the other complexes were suggested to have a tetrahedral geometry. derpharmachemica.comresearchgate.net

In another study, new metal complexes of the ligand 2-amino acetic acid-6-chloro benzothiazole were prepared with Au(III), Cu(II), Ni(II), Co(II), and Zn(II). rdd.edu.iqresearchgate.net The elemental analysis indicated a 1:1 metal-to-ligand stoichiometry for these complexes. rdd.edu.iqresearchgate.net The proposed structures included a square planar geometry for the Au(III) complex, an octahedral dimer for the Cu(II) complex, octahedral monomers for the Ni(II) and Co(II) complexes, and a tetrahedral structure for the Zn(II) complex. rdd.edu.iqresearchgate.net

Furthermore, Schiff bases derived from chloro-substituted 2-aminobenzothiazole (B30445) and salicylaldehyde have been used to synthesize metal-ligand complexes with copper and nickel, which have shown notable antibacterial activity. jetir.org The coordination in these complexes often involves the nitrogen and sulfur atoms of the benzothiazole ring system and other donor atoms from the attached functional groups. tandfonline.comnih.gov For example, in some complexes, chelation occurs through the NH and C=O groups of the ligand. tandfonline.com

Table of Reaction Products from this compound Derivatization

| Starting Material | Reagent(s) | Product | Reference(s) |

| This compound | Ethyl chloroacetate, KOH | Ester derivative | uobaghdad.edu.iq, rdd.edu.iq, , uobaghdad.edu.iq, researchgate.net |

| Ester derivative | Hydrazine hydrate | Hydrazide derivative | uobaghdad.edu.iq, rdd.edu.iq, , uobaghdad.edu.iq, researchgate.net |

| Hydrazide derivative | Carbon disulfide, KOH | 1,3,4-Oxadiazole-2-thiol derivative | uobaghdad.edu.iq, rdd.edu.iq, , uobaghdad.edu.iq |

| This compound | Chloroacetic acid | (5-chlorobenzo[d]thiazol-2-yl)glycine | rdd.edu.iq, uobaghdad.edu.iq |

| (5-chlorobenzo[d]thiazol-2-yl)glycine | o-Phenylene diamine | Benzimidazole derivative | rdd.edu.iq, uobaghdad.edu.iq |

| 2-Amino-6-chlorobenzothiazole | o-Vanillin, piperidine | Schiff base | jocpr.com |

| 2-Amino-6-chlorobenzothiazole | Salicylaldehyde | Schiff base | jetir.org |

| 2-Amino-4-chlorothiophenol | 1H-Indole-2,3-diones | Spiroindolinone derivatives | researchgate.net, dergipark.org.tr |

| 2-Amino acetate, 6-chloro benzothiazole | Cu(II) salt | Copper (II) complex | derpharmachemica.com, rdd.edu.iq, researchgate.net, researchgate.net |

Table of Metal Complexes with 2-Amino-6-chlorobenzothiazole Derivatives

| Ligand | Metal Ion | Proposed Geometry | Reference(s) |

| 2-Amino acetate, 6-chloro benzothiazole | Cu(II) | Square planar / Octahedral dimer | derpharmachemica.com, rdd.edu.iq, researchgate.net, researchgate.net |

| 2-Amino acetate, 6-chloro benzothiazole | Ni(II) | Tetrahedral / Octahedral monomer | derpharmachemica.com, rdd.edu.iq, researchgate.net |

| 2-Amino acetate, 6-chloro benzothiazole | Zn(II) | Tetrahedral | derpharmachemica.com, rdd.edu.iq, researchgate.net |

| 2-Amino acetate, 6-chloro benzothiazole | Cd(II) | Tetrahedral | derpharmachemica.com |

| 2-Amino acetate, 6-chloro benzothiazole | Sn(II) | Tetrahedral | derpharmachemica.com |

| 2-Amino acetate, 6-chloro benzothiazole | Au(III) | Square planar | rdd.edu.iq, researchgate.net |

| 2-Amino acetate, 6-chloro benzothiazole | Co(II) | Octahedral monomer | rdd.edu.iq, researchgate.net |

| Schiff base of 2-aminobenzothiazole | Cu(II) | Not specified | jetir.org |

| Schiff base of 2-aminobenzothiazole | Ni(II) | Not specified | jetir.org |

Computational and Theoretical Studies

Molecular Docking Studies on Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the binding site of a protein target. Studies on benzothiazole (B30560) derivatives have explored their interactions with various biological targets.

Research on derivatives of 2-amino-5-chlorobenzothiazole (B1265905) has shown potential interactions with the human estrogen receptor (PDB: 2IOK), which is a target in cancer therapy. researchgate.net Docking studies revealed that certain amino acid-conjugated derivatives exhibited remarkable docking scores, suggesting a strong binding affinity. researchgate.net For instance, quinolinyl-benzothiazolyl conjugates linked with amino acids showed favorable interactions, with compounds 5b, 5f, 5k, and 5d being identified as having significant docking scores. researchgate.net

In another study, benzothiazole derivatives were investigated as potential inhibitors of the p56lck tyrosine kinase, a target in cancer and other diseases. rsc.org Molecular docking was used to understand the binding patterns of designed benzothiazole-thiazole hybrids within the ATP binding site of the p56lck receptor. rsc.org This analysis helps in identifying crucial interactions with key regions like the hinge region and allosteric sites, guiding the design of more potent inhibitors. rsc.org

Furthermore, docking studies have been performed on benzothiazole derivatives targeting enzymes relevant to diabetes. A butanamide derivative linking 5-chloro-2-aminobenzoxazole and 2-aminobenzothiazole (B30445) was docked against the 3-TOP protein, showing potential as an antidiabetic agent.

The table below summarizes findings from molecular docking studies on related benzothiazole derivatives.

| Ligand Type | Protein Target | PDB ID | Key Findings / Interactions |

| Quinolinyl-benzothiazolyl amino acid conjugates | Human Estrogen Receptor | 2IOK | Four derivative compounds (5b, 5d, 5f, 5k) exhibited remarkable docking scores, indicating strong potential binding. researchgate.net |

| Benzothiazole-thiazole hybrids | p56lck Tyrosine Kinase | - | Designed molecules showed interactions with the hinge region and allosteric sites of the ATP binding site. rsc.org |

| Symmetrical N2, N4, N6-trisubstituted-1,3,5-triazines | Receptor Tyrosine Kinases | - | Several synthesized compounds were identified as good binders to the receptor. bohrium.com |

This table is generated based on available data for benzothiazole derivatives, providing insights into the potential target interactions of 5-Amino-2-chlorobenzothiazole analogs.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are crucial in medicinal chemistry for predicting the activity of new compounds and optimizing lead structures. Several QSAR studies have been conducted on benzothiazole derivatives to understand the structural requirements for various biological activities.

In one study, QSAR models were developed for a series of halogen- and amidino-substituted benzazoles to elucidate their antiproliferative activity against T-cell lymphoma (HuT78) cells. mdpi.com The models demonstrated that the biological activity was dependent on the topological and spatial distribution of atomic mass, polarizability, and van der Waals volumes. mdpi.com

Another QSAR study focused on benzothiazole derivatives as inhibitors of the p56lck protein tyrosine kinase. The developed models showed good predictive ability, with a correlation coefficient (r²) of 0.983 for the training set. The major contributing descriptors were identified as subdivided surface area, partial charges, and water-accessible surface area, highlighting the importance of steric and electronic features for inhibitory activity.

QSAR analysis was also performed on 5-amino-2-mercapto-1,3,4-thiadiazole based inhibitors of matrix metalloproteinases (MMPs). nih.gov The results indicated that the MMP inhibitory activity could be successfully explained by the molecule's topology. nih.gov Specifically, the models suggested that increasing the number of fluorine atoms in the aromatic ring would enhance inhibitory activity, likely through hydrogen bond interactions. nih.gov For several MMPs, the activity was also found to be dependent on Kier's alpha modified index of the third order, suggesting that terminally branched functions could increase binding affinity. nih.gov

The table below presents a summary of various QSAR studies on benzothiazole derivatives.

| Biological Activity | Statistical Parameters | Key Descriptors | Reference |

| Antiproliferative (T-cell lymphoma) | - | Topological and spatial distribution of atomic mass, polarizability, van der Waals volumes | mdpi.com |

| Anticonvulsant | - | Molecular docking and QSAR studies were used to understand the mechanism of action. | |

| Matrix Metalloproteinase (MMP) Inhibition | - | Topology, number of fluorine atoms, Kier's alpha modified index of third order, Kier's first-order carbon valence molecular connectivity index | nih.gov |

This table summarizes key findings from QSAR studies on various classes of benzothiazole derivatives, indicating the types of descriptors that are often crucial for their biological activities.

Theoretical Investigations of Reaction Mechanisms

Theoretical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating reaction mechanisms, stability, and electronic properties of molecules. Such studies provide insights that complement experimental findings and help in understanding the underlying principles of chemical reactions.

The synthesis of benzothiazoles, including 2-aminobenzothiazole derivatives, has been the subject of theoretical investigation. DFT calculations have been employed to support the structural characterization of newly synthesized compounds. For example, the geometry of a novel N-(1,3-benzothiazol-2-yl)benzamide was optimized using DFT at the B3LYP/6-31G(d,p) level, and the results showed excellent agreement with experimental data from X-ray crystallography. researcher.life Such studies also calculate the HOMO-LUMO energy gap, which is an indicator of a molecule's potential bioactivity. researcher.life

DFT has also been used to elucidate the mechanism of reactions involving benzothiazoles. In a study of a copper(II) complex with 2-aminobenzothiazole used as a catalyst for azide/alkyne cycloaddition reactions, DFT calculations were performed to understand the observed regioselectivity. mdpi.com The theoretical analysis supported a zwitterionic-type mechanism and explained the preferential formation of the 1,4-regioisomeric triazole derivatives. mdpi.com

Furthermore, theoretical studies have investigated the reactivity of benzothiazole and its derivatives. By calculating global and local reactivity descriptors, researchers can pinpoint reactive sites on a molecule. scirp.org Analysis of the molecular electrostatic potential (MEP) map, frontier molecular orbitals (HOMO and LUMO), and natural bond orbital (NBO) analysis provide a deeper understanding of charge distribution, charge transfer characteristics, and hyperconjugative interactions, all of which influence the reaction pathways and stability of the compounds. scirp.org For instance, a theoretical study on benzothiazole and four of its derivatives identified 2-SCH3_BTH as the most reactive based on its low chemical hardness and high softness values. scirp.org

The synthesis of 2-aminothiazole (B372263) derivatives has also been studied using DFT to investigate the reaction properties of the starting materials and correlate them with the reaction yields. researchgate.net These computational approaches are valuable for optimizing reaction conditions and designing more efficient synthetic routes. bohrium.com

Biological and Pharmacological Research on 5 Amino 2 Chlorobenzothiazole Derivatives

Antimicrobial Activities

The antimicrobial potential of 5-amino-2-chlorobenzothiazole derivatives has been extensively explored, with studies revealing their efficacy against a range of bacterial and fungal pathogens.

Antibacterial Research (Gram-Positive and Gram-Negative Strains)

A series of 4-(6-substituted-1,3-benzothiazol-2-yl)amino-2-(4-substitutedphenyl)-amino-1,3-thiazoles, derived from 2-aminobenzothiazoles, were synthesized and screened for their antibacterial properties. These compounds exhibited moderate to excellent activity against both Gram-positive and Gram-negative bacteria. researchgate.net Specifically, testing was conducted against Staphylococcus aureus and Bacillus subtilis (Gram-positive), and Escherichia coli and Pseudomonas aeruginosa (Gram-negative). researchgate.net Among the synthesized compounds, some showed notable activity. For instance, certain derivatives demonstrated maximum efficacy against Gram-negative bacteria, while others were more potent against Gram-positive strains. researchgate.net

In another study, newly synthesized thiazolidinone and azetidinone derivatives of 2-amino-6-chlorobenzothiazole (B160215) were evaluated for their antibacterial action against Klebsiella pneumoniae, Proteus vulgaris (Gram-negative), Bacillus subtilis, and Staphylococcus epidermidis (Gram-positive). The investigation revealed that the tested compounds displayed a spectrum of activity from moderate to good against these bacterial strains. saspublishers.com

Table 1: Antibacterial Activity of Selected this compound Derivatives

| Bacterial Strain | Derivative Type | Activity Level | Reference |

| Escherichia coli | 4-(6-substituted-1,3-benzothiazol-2-yl)amino-2-(4-substitutedphenyl)-amino-1,3-thiazoles | Moderate to Excellent | researchgate.net |

| Pseudomonas aeruginosa | 4-(6-substituted-1,3-benzothiazol-2-yl)amino-2-(4-substitutedphenyl)-amino-1,3-thiazoles | Moderate to Excellent | researchgate.net |

| Staphylococcus aureus | 4-(6-substituted-1,3-benzothiazol-2-yl)amino-2-(4-substitutedphenyl)-amino-1,3-thiazoles | Moderate to Excellent | researchgate.net |

| Bacillus subtilis | 4-(6-substituted-1,3-benzothiazol-2-yl)amino-2-(4-substitutedphenyl)-amino-1,3-thiazoles | Moderate to Excellent | researchgate.net |

| Klebsiella pneumoniae | Thiazolidinone and Azetidinone derivatives | Moderate to Good | saspublishers.com |

| Proteus vulgaris | Thiazolidinone and Azetidinone derivatives | Moderate to Good | saspublishers.com |

| Staphylococcus epidermidis | Thiazolidinone and Azetidinone derivatives | Moderate to Good | saspublishers.com |

Antifungal Research (e.g., Candida glabrata, Aspergillus niger, Candida albicans, Alternaria alternata)

The antifungal activity of this compound derivatives has been a significant area of investigation. A study focusing on newly synthesized derivatives of 2-amino-5-chlorobenzothiazole (B1265905), including 1,3,4-oxadiazole-2-thiol (B52307), 1,2,4-triazole-3-thiol, benzimidazole (B57391), and thiazolidinone derivatives, tested their efficacy against Candida glabrata and Aspergillus niger. The results indicated that some of these compounds exhibited good measurable activity when compared to the standard drug fluconazole. rdd.edu.iquobaghdad.edu.iq

Another series of synthesized compounds, 4-(6-substituted-1,3-benzothiazol-2-yl)amino-2-(4-substitutedphenyl)-amino-1,3-thiazoles, were screened against the pathogenic fungal strains Candida albicans and Aspergillus niger. researchgate.net The findings showed that almost all of these compounds possessed moderate to good antifungal activity. researchgate.net Furthermore, research on 2-(alkenylthio)-5-aminobenzothiazoles demonstrated their anticandidal activity against Candida albicans, with certain compounds showing a minimum inhibitory concentration (MIC) of 15.6 μg/mL. nih.gov

Additionally, thiazolidinone and azetidinone derivatives of 2-amino-6-chlorobenzothiazole were tested against Aspergillus flavus and Candida albicans. While a few compounds showed antifungal activity equal to the standard drug against Aspergillus flavus, they exhibited weak activity against Candida albicans. saspublishers.com

Table 2: Antifungal Activity of Selected this compound Derivatives

| Fungal Strain | Derivative Type | Activity Level | Reference |

| Candida glabrata | 1,3,4-oxadiazole-2-thiol, 1,2,4-triazole-3-thiol, benzimidazole, thiazolidinone derivatives | Good measurable activity | rdd.edu.iquobaghdad.edu.iq |

| Aspergillus niger | 1,3,4-oxadiazole-2-thiol, 1,2,4-triazole-3-thiol, benzimidazole, thiazolidinone derivatives | Good measurable activity | rdd.edu.iquobaghdad.edu.iq |

| Candida albicans | 4-(6-substituted-1,3-benzothiazol-2-yl)amino-2-(4-substitutedphenyl)-amino-1,3-thiazoles | Moderate to Good | researchgate.net |

| Aspergillus niger | 4-(6-substituted-1,3-benzothiazol-2-yl)amino-2-(4-substitutedphenyl)-amino-1,3-thiazoles | Moderate to Good | researchgate.net |

| Candida albicans | 2-(alkenylthio)-5-aminobenzothiazoles | MIC of 15.6 μg/mL for some derivatives | nih.gov |

| Aspergillus flavus | Thiazolidinone and Azetidinone derivatives | Some equal to standard drug | saspublishers.com |

| Candida albicans | Thiazolidinone and Azetidinone derivatives | Weak | saspublishers.com |

Anticancer and Antitumor Research

The cytotoxic potential of this compound derivatives against various human tumor cell lines has been a promising area of research.

In Vitro Cytotoxic Effects on Human Tumor Cell Lines (e.g., A431, A549, H1299, HeLa, MRC-5)

A study focused on the design and synthesis of novel benzothiazole (B30560) derivatives and evaluated their effects on the proliferation of human epidermoid carcinoma cell line (A431) and human non-small cell lung cancer cell lines (A549, H1299). nih.gov One of the active compounds, 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (compound B7), was found to significantly inhibit the proliferation of these cell lines. nih.gov Another study on a new series of 2-aminobenzothiazole (B30445) derivatives reported moderate to high anticancer activity against MCF7, MDAMB-231, and HepG2 cancer cell lines. researchgate.net

Table 3: Cytotoxic Effects of Selected this compound Derivatives on Human Tumor Cell Lines

| Cell Line | Derivative | Effect | Reference |

| A431 (human epidermoid carcinoma) | 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (B7) | Significant inhibition of proliferation | nih.gov |

| A549 (human non-small cell lung cancer) | 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (B7) | Significant inhibition of proliferation | nih.gov |

| H1299 (human non-small cell lung cancer) | 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (B7) | Significant inhibition of proliferation | nih.gov |

| MCF7 (human breast adenocarcinoma) | 2-aminobenzothiazole derivatives | Moderate to high anticancer activity | researchgate.net |

| MDAMB-231 (human breast adenocarcinoma) | 2-aminobenzothiazole derivatives | Moderate to high anticancer activity | researchgate.net |

| HepG2 (human liver cancer) | 2-aminobenzothiazole derivatives | Moderate to high anticancer activity | researchgate.net |

Mechanisms of Antiproliferative Activity, including Apoptosis and Cell Cycle Modulation

The mechanisms underlying the antiproliferative effects of these derivatives have also been investigated. The active compound, 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (B7), was evaluated for its effect on apoptosis and the cell cycle in A431 and A549 cells using flow cytometry. nih.gov The study also assessed the impact of this compound on cell migration through a scratch wound healing assay and on protein expression levels via Western Blot analysis, providing insights into its mode of action. nih.gov

Anti-inflammatory Research

In addition to their antimicrobial and anticancer properties, certain this compound derivatives have demonstrated anti-inflammatory potential. A study that synthesized and evaluated novel benzothiazole derivatives for their anticancer activity also explored their anti-inflammatory effects. nih.gov The researchers assessed the effect of the compounds on the expression levels of inflammatory factors IL-6 and TNF-α in mouse monocyte macrophages (RAW264.7) using an enzyme-linked immunosorbent assay (ELISA). This dual activity highlights the therapeutic potential of these compounds in diseases where inflammation plays a crucial role, such as cancer. nih.gov

Inhibition of Inflammatory Factors (e.g., IL-6, TNF-α)

Research has shown that certain benzothiazole derivatives can modulate the production of key inflammatory cytokines. A study investigating novel benzothiazole compounds found that the active compound, 6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amine (compound B7), significantly inhibited the expression levels of Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in mouse monocyte macrophages (RAW264.7). nih.gov This indicates a potential mechanism for the anti-inflammatory effects observed with this class of compounds. The modulation of these pro-inflammatory cytokines is a critical target in the development of treatments for various inflammatory diseases. nih.gov

Cyclooxygenase (COX-1 and COX-2) Enzyme Inhibition

The anti-inflammatory properties of benzothiazole derivatives have also been attributed to their ability to inhibit cyclooxygenase (COX) enzymes. A series of 2-mercaptobenzothiazole (B37678) derivatives containing a 1,2,3-triazole ring were evaluated for their anti-inflammatory activity, with one compound exhibiting potent and selective COX-2 inhibition with a COX-2/COX-1 ratio of 0.44. unam.mx Another study on 2-{[2-alkoxy-6-pentadecylphenyl)methyl]thio}-1H-benzothiazoles revealed a compound with a methoxy (B1213986) group at the second position of the phenyl ring that was 470-fold more selective for COX-2 over COX-1. nih.gov This selectivity is a desirable characteristic for anti-inflammatory drugs as it may lead to a reduction in gastrointestinal side effects commonly associated with non-selective NSAIDs.

In Vivo Anti-inflammatory Models (e.g., Carrageenan-Induced Paw Edema)

The anti-inflammatory effects of this compound derivatives have been confirmed in vivo using models such as the carrageenan-induced paw edema test in rats. This model is a standard method for evaluating the efficacy of anti-inflammatory agents. researchgate.netpublichealthtoxicology.com Several studies have demonstrated the ability of various benzothiazole derivatives to significantly reduce paw edema in this model. For instance, certain 2-mercaptobenzothiazole derivatives showed significant protection against carrageenan-induced edema. nih.gov Similarly, newly synthesized fluorobenzothiazole derivatives exhibited excellent percentage of inhibition in the same model when compared to the standard drug, diclofenac. researchgate.net These findings in animal models provide crucial evidence of the potential therapeutic application of these compounds in treating inflammation. nih.govresearchgate.netsemanticscholar.org

Antioxidant Research

Inhibition of Lipid Peroxidation

Derivatives of this compound have demonstrated significant antioxidant properties, including the inhibition of lipid peroxidation. In one study, spiroindolinones incorporating a 5-chlorobenzothiazole moiety showed a strong inhibitory capacity on lipid peroxidation induced by a Fe3+/ascorbate system in liposomes. researchgate.nettandfonline.com Another study on spirobenzothiazolines found that 5-nonsubstituted derivatives displayed notable inhibitory capacity on lipid peroxidation, with one compound being nearly twice as effective as the reference antioxidant, α-tocopherol. dergipark.org.tr This protective effect against lipid peroxidation is crucial as this process is implicated in cellular damage and various diseases.

Radical Scavenging Activity (e.g., DPPH•, ABTS•+)

The antioxidant potential of these derivatives is further supported by their ability to scavenge free radicals. Multiple studies have reported the potent scavenging activities of various benzothiazole derivatives against stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH•) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•+). unam.mxresearchgate.nettandfonline.comdergipark.org.tr For example, spiroindolinones with a 5-chlorobenzothiazole component exhibited potent scavenging of ABTS•+ radicals. tandfonline.com Similarly, 5-nonsubstituted spirobenzothiazolines showed scavenging effects on both DPPH• and ABTS•+ radicals comparable to α-tocopherol. dergipark.org.tr The ability to neutralize these reactive species underscores the potential of these compounds to mitigate oxidative stress.

Antitubercular Research

The benzothiazole scaffold has also been a focus of research for developing new antitubercular agents. Several derivatives of 2-aminobenzothiazole have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. semanticscholar.orgrsc.orgresearchgate.netnih.govscholarsresearchlibrary.com In one study, a series of acetamide (B32628) linked benzothiazole derivatives showed moderate to good antitubercular activity against the H37Rv strain of M. tuberculosis. rsc.org Another investigation identified an amino-benzothiazole scaffold from a whole-cell screen that demonstrated bactericidal activity against both replicating and non-replicating M. tuberculosis. nih.gov These findings suggest that this compound and its derivatives represent a promising class of compounds for the development of new drugs to combat tuberculosis. rsc.orgnih.gov

Analgesic Research

Several studies have investigated the analgesic potential of this compound derivatives. researchgate.netrjptonline.org Researchers have synthesized and screened various derivatives for their ability to alleviate pain. rjptonline.org For instance, a series of 2-[6-(phenyl)-2-thio-1,3-oxazin-3-yl] amino benzothiazole derivatives were synthesized and evaluated for their analgesic activity using the hot plate method. rjptonline.org The study revealed that some of these compounds exhibited significant analgesic effects. rjptonline.org Specifically, compounds with particular substitutions showed promising results, indicating that the analgesic activity is influenced by the nature of the substituent groups on the benzothiazole core. rjptonline.orgrjptonline.org

| Compound Series | Analgesic Activity | Reference |

| 2-[6-(phenyl)-2-thio-1,3-oxazin-3-yl] amino benzothiazole derivatives | Significant | rjptonline.org |

Anticonvulsant Research

The anticonvulsant properties of this compound derivatives have been a subject of considerable research. rjptonline.orgresearchgate.netajrconline.org Various synthesized derivatives have been screened for their potential to prevent or reduce the severity of seizures. rjptonline.orgresearchgate.net One study focused on the synthesis of 2-[6-(phenyl)-2-thio-1,3-oxazin-3-yl] amino benzothiazole derivatives and their evaluation for anticonvulsant activity using the electric shock method. rjptonline.org Several compounds in this series demonstrated promising anticonvulsant effects. rjptonline.org Another area of investigation involves the synthesis of 6-iodo-2-ethyl-4(3H)-3(5-substituted benzothiazole-2'-yl) quinazolinones, which were designed by combining the pharmacophores of benzothiazole and quinazolinone, both known for their anticonvulsant properties. ajrconline.org These compounds were tested using the maximal electroshock method and showed varying degrees of activity. ajrconline.org Furthermore, molecular docking and quantitative structure-activity relationship (QSAR) studies have been employed to understand the interaction of aminobenzothiazole derivatives with relevant biological targets and to predict their anticonvulsant activity.

| Compound Series | Anticonvulsant Activity Evaluation | Key Findings | Reference |

| 2-[6-(phenyl)-2-thio-1,3-oxazin-3-yl] amino benzothiazole derivatives | Electric shock method | Promising anticonvulsant effects observed. | rjptonline.org |

| 6-iodo-2-ethyl-4(3H)-3(5-substituted benzothiazole-2'-yl) quinazolinones | Maximal electroshock method | Activity varied based on substitution. | ajrconline.org |

| Aminobenzothiazole derivatives | Molecular docking and QSAR studies | Provided insights into structure-activity relationships. |

Antidiabetic Research

Research into the antidiabetic potential of this compound derivatives has yielded promising results. mdpi.com Several studies have focused on synthesizing and evaluating new derivatives for their hypoglycemic activity. researchgate.net For example, a series of 2-amino[5′(4-sulphonylbenzylidine)-2,4-thiazolidinedione]-7-chloro-6-fluorobenzothiazole derivatives were synthesized and screened for their antidiabetic effects in albino rats. The study found that these compounds were promising antidiabetic agents, with some derivatives showing significant activity. Another study synthesized a novel series of benzothiazole derivatives and evaluated their hypoglycemic activity in a streptozotocin-induced diabetic rat model. researchgate.net The results indicated that these derivatives possessed considerable biological efficacy, with one compound, in particular, showing more prominent activity. researchgate.net Furthermore, research has explored 2-aminobenzothiazole derivatives linked to isothioureas or guanidines, which have shown selective agonist effects on PPARγ, a key target in diabetes treatment. mdpi.com

| Compound Series | Antidiabetic Activity Model | Key Findings | Reference |

| 2-amino[5′(4-sulphonylbenzylidine)-2,4-thiazolidinedione]-7-chloro-6-fluorobenzothiazole derivatives | Albino rats | Promising antidiabetic agents. | |

| Novel benzothiazole derivatives | Streptozotocin-induced diabetic rats | Considerable biological efficacy. | researchgate.net |

| 2-aminobenzothiazole derivatives linked to isothioureas or guanidines | In silico and in vivo (rat model) | Selective agonist effect on PPARγ. | mdpi.com |

Antiviral Research

The antiviral properties of this compound derivatives have been an area of active investigation. Research suggests that these compounds may interfere with viral replication mechanisms. Some studies have indicated that derivatives of 2-amino-5-chlorobenzothiazole possess antiviral activity, potentially by binding to the nucleic acids of viruses and inhibiting their genetic material. The benzothiazole scaffold is recognized for its broad spectrum of biological activities, including antiviral effects. researchgate.net For instance, certain benzothiazole derivatives have been tested against viruses like tobacco mosaic virus (TMV) and have shown treatment activities. researchgate.net Additionally, spiroindolinone derivatives incorporating a 5-chlorobenzothiazole moiety have been synthesized and evaluated for their in vitro antiviral activity against a panel of DNA and RNA viruses. dergipark.org.tr

| Compound Type | Proposed Mechanism/Activity | Virus Type | Reference |

| 2-Amino-5-chlorobenzothiazole derivatives | Interference with viral replication, binding to nucleic acids | General | |

| Benzothiazole derivatives | Treatment activity | Tobacco Mosaic Virus (TMV) | researchgate.net |

| Spiroindolinone derivatives with 5-chlorobenzothiazole | In vitro antiviral activity | DNA and RNA viruses | dergipark.org.tr |

Enzyme Inhibition Studies (General)

Derivatives of this compound have been studied for their ability to inhibit various enzymes, which is a key mechanism for their therapeutic effects. nih.govuobaghdad.edu.iq For example, novel benzylamine-sulfonamide derivatives containing a 5-chlorobenzothiazole ring have been synthesized and evaluated as selective inhibitors of human monoamine oxidase B (hMAO-B), an enzyme implicated in neurodegenerative diseases. nih.gov Some of these compounds exhibited potent and selective inhibitory activity against hMAO-B. nih.gov Kinetic studies revealed the mechanism of enzyme inhibition for the most active compounds. nih.gov Other research has focused on the inhibition of carbonic anhydrases and glutathione (B108866) transferases by benzothiazole derivatives, which can be relevant in cancer chemotherapy. nih.gov

| Compound Series | Target Enzyme | Key Findings | Reference |

| Benzylamine-sulfonamide derivatives with 5-chlorobenzothiazole | human Monoamine Oxidase B (hMAO-B) | Potent and selective inhibition. | nih.gov |

| 2-substituted benzothiazoles | human Glutathione Transferases (hGSTP1-1) | Potent inhibitory activities. | nih.gov |

| Benzo[d]thiazole-5- and 6-sulfonamides | Carbonic Anhydrases (I, II, VII, and IX) | Inhibition studies performed. | nih.gov |

Neuroprotective and Muscle Relaxant Activities

The potential neuroprotective and muscle relaxant activities of this compound derivatives have also been explored. rdd.edu.iq The benzothiazole nucleus is a component of riluzole, a drug used in the treatment of amyotrophic lateral sclerosis, highlighting the potential of this scaffold in addressing neurological disorders. mdpi.com In the 1950s, 2-aminobenzothiazoles were studied for their central muscle relaxant properties. scholarsresearchlibrary.com More recent research has continued to investigate these activities, with some studies indicating that derivatives of 2-aminobenzothiazole possess neuroprotective effects. nih.gov

| Activity | Compound Class | Context/Findings | Reference |

| Neuroprotective | 2-Aminobenzothiazole derivatives | Investigated as a potential therapeutic application. | nih.gov |

| Muscle Relaxant | 2-Aminobenzothiazoles | Studied for central muscle relaxant properties. | scholarsresearchlibrary.com |

| Neuroprotective | Riluzole (a 2-aminobenzothiazole derivative) | Used in the treatment of amyotrophic lateral sclerosis. | mdpi.com |

Anthelmintic Research

Derivatives of this compound have demonstrated potential as anthelmintic agents. researchgate.net A number of studies have synthesized and screened these compounds for their activity against various helminths. researchgate.netasianpubs.org For instance, a series of (E)-1-((1-(6-chlorobenzo[d]thiazol-2-yl)-3-phenyl-1H-pyrazol-4-yl)methylene)-2-(6-substitutedbenzo[d]thiazol-2-yl)hydrazine derivatives were synthesized and evaluated for their anthelmintic activity against earthworm species. asianpubs.org The results showed that all the synthesized compounds exhibited good anthelmintic activity compared to the standard drug mebendazole. asianpubs.org Another study on 4-(6-substituted-1,3-benzothiazol-2-yl)amino-2-(4-substitutedphenyl)-amino-1,3-thiazoles also reported good anthelmintic activity. researchgate.net The substitution with certain groups, such as ethoxy and chloro, on the phenyl ring was found to enhance the anthelmintic activity. researchgate.net

| Compound Series | Anthelmintic Activity Against | Key Findings | Reference |

| (E)-1-((1-(6-chlorobenzo[d]thiazol-2-yl)-3-phenyl-1H-pyrazol-4-yl)methylene)-2-(6-substitutedbenzo[d]thiazol-2-yl)hydrazine derivatives | Eudrilus eugeniae and Megascolex konkanensis | Good anthelmintic activity. | asianpubs.org |

| 4-(6-substituted-1,3-benzothiazol-2-yl)amino-2-(4-substitutedphenyl)-amino-1,3-thiazoles | Pheretima posthuma | Good anthelmintic activity; ethoxy and chloro substitutions enhanced activity. | researchgate.net |

Structure Activity Relationship Sar Studies for 5 Amino 2 Chlorobenzothiazole Derivatives

Influence of Substituents on Biological Activity

The introduction of different substituents onto the 5-Amino-2-chlorobenzothiazole scaffold can dramatically alter its biological profile, affecting its efficacy as an antimicrobial, anticancer, or anti-inflammatory agent.

Research has shown that substitutions at the C-2 and C-6 positions of the benzothiazole (B30560) ring are particularly critical for the compound's properties. researchgate.net For instance, in a series of 2-phenylbenzothiazoles, substitutions on the phenyl ring were found to be crucial for anticancer activity. Specifically, alkyl or halogen groups at the 3-position of the phenyl ring increased cytotoxicity. tandfonline.com

The amino group at the 5-position is also a key site for modification. Acylation or the formation of Schiff bases at this position can lead to derivatives with altered biological activities. For example, the reaction of 2-amino-5-chlorobenzothiazole (B1265905) with various aromatic aldehydes to form Schiff bases has been explored to generate compounds with potential antimicrobial properties.

The following table summarizes the influence of various substituents on the biological activity of benzothiazole derivatives based on available research.

| Substituent/Modification | Position | Effect on Biological Activity | Example of Activity | Reference(s) |

| Alkyl or Halogen groups | 3-position of 2-phenyl ring | Increased cytotoxicity | Anticancer | tandfonline.com |

| Schiff base formation | 2-amino group | Modulated antimicrobial activity | Antibacterial, Antifungal | |

| Electron-donating groups (e.g., -CH3, -OEt) | 6-position | Enhanced anthelmintic effect | Anthelmintic | semanticscholar.org |

| Electron-withdrawing groups (e.g., -F, -Cl, -NO2) | Benzothiazole ring | Enhanced antimicrobial and anticancer activity | Antimicrobial, Anticancer | mdpi.comjchemrev.com |

| Phenyl ring substitution | C-2 position | Change in bioactivity | General | researchgate.net |

Role of Specific Functional Groups and Heterocyclic Moieties

The incorporation of specific functional groups and additional heterocyclic rings into the this compound structure is a common strategy to modulate its physicochemical properties and biological activity.

Functional Groups: The amino group at the 5-position is a versatile handle for introducing other functionalities. For instance, its conversion to a thiourea (B124793) derivative has been shown to yield compounds with fair anticancer activity. ijper.org The introduction of a sulfonamide group has also been explored, leading to derivatives with good antimicrobial properties. ijper.org

Heterocyclic Moieties: Fusing or linking other heterocyclic rings to the benzothiazole scaffold can significantly impact its biological profile.

Triazole Ring: The addition of a triazole ring can increase metabolic stability. Benzothiazole derivatives incorporating a 1,2,3-triazole moiety have demonstrated notable anticancer activity. nih.gov

Thiadiazole Ring: The combination of benzothiazole with a thiadiazole ring has been investigated for various biological activities.

Oxadiazole Ring: Benzothiazole analogs containing a 1,3,4-oxadiazole (B1194373) ring have shown potential as anti-inflammatory and analgesic agents. ijper.org

Thiazolidinone Ring: The incorporation of a thiazolidinone ring has been associated with enhanced cytotoxicity in some benzothiazole derivatives. grafiati.com In one study, a derivative containing a 5-chlorobenzothiazole moiety and a thiazolidinone ring showed the highest cytotoxicity. grafiati.com

Pyrazoline Ring: Pyrazolyl-benzothiazole derivatives have exhibited good antioxidant activity. jchemrev.com

Indole (B1671886) Moiety: Benzothiazole derivatives containing indole moieties have been synthesized and evaluated for their antimicrobial activities. grafiati.com

Piperazine (B1678402) Linker: The use of a piperazine linker to connect the benzothiazole core to other fragments, such as a 1,2,3-triazole, has been a successful strategy in designing potent anticancer agents. nih.gov

The following table provides examples of heterocyclic moieties combined with the benzothiazole scaffold and their observed biological activities.

| Heterocyclic Moiety | Resulting Biological Activity | Reference(s) |

| 1,2,3-Triazole | Anticancer, Increased metabolic stability | nih.gov |

| 1,3,4-Thiadiazole | Varied biological activities | |

| 1,3,4-Oxadiazole | Anti-inflammatory, Analgesic | ijper.org |

| Thiazolidinone | Enhanced cytotoxicity | grafiati.com |

| Pyrazoline | Antioxidant | jchemrev.com |

| Indole | Antimicrobial | grafiati.com |

| Piperazine (as a linker) | Anticancer | nih.gov |

Impact of Electronegative Atoms and Electron-Withdrawing Groups

The electronic properties of substituents, particularly their electronegativity and electron-withdrawing nature, play a pivotal role in the SAR of this compound derivatives.

The presence of electron-withdrawing groups (EWGs) on the benzothiazole scaffold or on attached aromatic rings generally enhances biological activity, particularly antimicrobial and anticancer effects. mdpi.comjchemrev.com This is often attributed to increased lipophilicity, which can improve membrane penetration, and modulation of the molecule's electronic properties, which can enhance its interaction with biological targets. jchemrev.comijper.org

Key findings on the impact of electronegative atoms and EWGs include:

Halogens (F, Cl, Br): The introduction of halogens, which are highly electronegative, often leads to improved biological activity.

A chloro substituent at position 5 has been shown to enhance antimicrobial activity by 2- to 4-fold.

The presence of fluoro and chloro substituents can result in significantly superior anti-inflammatory properties. ijper.org

In a study of antiproliferative agents, the introduction of halogens (Cl, Br, F) as electron-withdrawing substituents on a distal aromatic ring improved the activity compared to the lead compound. mdpi.com

Strongly electronegative atoms like Cl or Br at the para position of a phenyl ring attached to the benzothiazole core enhanced cytotoxicity, likely due to increased lipophilicity. ijper.org

Nitro Group (-NO2): The nitro group is a strong EWG that has been shown to confer greater activity in some benzothiazole derivatives. ijper.org For instance, a nitro group in the phenyl ring of certain derivatives promotes antibacterial activity. semanticscholar.orgmdpi.com

Trifluoromethyl Group (-CF3): This strongly electron-withdrawing group has also been shown to improve the antiproliferative activity of benzothiazole derivatives. mdpi.com

General Trend: Research indicates a good correlation between antichagasic activity and the electronegativity of substituents on a phenyl ring, with more electron-withdrawing groups leading to higher potency. nih.gov

The table below summarizes the effect of specific electronegative atoms and electron-withdrawing groups on the biological activity of benzothiazole derivatives.

| Atom/Group | Position | Observed Effect | Activity Type | Reference(s) |

| Chloro (-Cl) | Position 5 | 2-4 fold enhancement of activity | Antimicrobial | |

| Fluoro (-F), Chloro (-Cl) | General | Superior properties | Anti-inflammatory | ijper.org |

| Halogens (Cl, Br, F) | Distal aromatic ring | Improved activity | Antiproliferative | mdpi.com |

| Chloro (-Cl), Bromo (-Br) | para-position of phenyl ring | Enhanced cytotoxicity | Anticancer | ijper.org |

| Nitro (-NO2) | Phenyl ring | Promotes activity | Antibacterial | semanticscholar.orgmdpi.com |

| Trifluoromethyl (-CF3) | Distal aromatic ring | Improved activity | Antiproliferative | mdpi.com |

Correlation of Structural Parameters with Specific Biological Activities

Quantitative structure-activity relationship (QSAR) studies aim to correlate the physicochemical properties of molecules with their biological activities. For this compound derivatives, several structural parameters have been found to be important for specific biological outcomes.